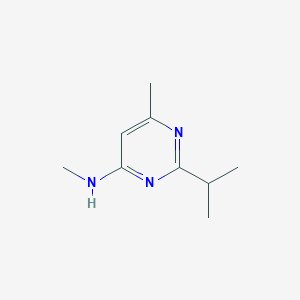![molecular formula C24H23N3O2S2 B2882392 N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795441-81-4](/img/structure/B2882392.png)
N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Structure Analysis
Research has delved into the synthesis of heterocyclic derivatives with potential biological activities. For instance, the formation and X-ray structure determination of related heterocyclic derivatives have been a significant focus, offering insights into the structural basis that could underlie their biological activities (Banfield, Fallon, & Gatehouse, 1987). These studies underscore the importance of understanding the molecular framework of such compounds, which can be crucial for their application in scientific research.
Anticonvulsant Potential
The direct synthesis of new derivatives as possible anticonvulsants showcases the application of these compounds in exploring therapeutic agents. Investigations into their interaction with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme using molecular docking methods have pointed towards their moderate anticonvulsant activity (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). This area of research highlights the potential of these compounds in contributing to the development of new anticonvulsant medications.
Antimicrobial and Anti-HIV Activities
Compounds synthesized from related chemical frameworks have demonstrated promising antimicrobial and anti-HIV activities. For example, novel syntheses have led to the discovery of compounds with significant inhibitory activities against pathogens and the human immunodeficiency virus, indicating their potential utility in combating infections and virus-related diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Novikov, Ozerov, Sim, & Buckheit, 2004). These findings underscore the importance of such compounds in the development of new therapies for infectious diseases.
Dual Inhibitory Activities on Enzymes
Investigations into the dual inhibitory activities of synthesized compounds on critical enzymes such as thymidylate synthase and dihydrofolate reductase highlight their potential as antitumor agents. The discovery of compounds with potent dual inhibitory actions suggests their utility in cancer research and therapy, providing a basis for the development of novel chemotherapeutic agents (Gangjee, Qiu, Li, & Kisliuk, 2008). This area of study represents a crucial application of these compounds in oncology.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-4-7-18(8-5-15)13-27-23(29)22-20(10-11-30-22)26-24(27)31-14-21(28)25-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIHFKIAOXRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)
![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)




![N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882318.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
